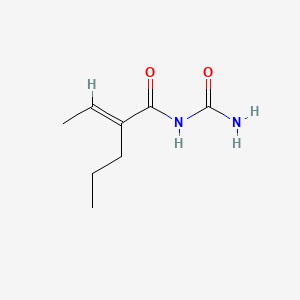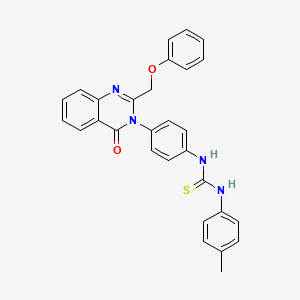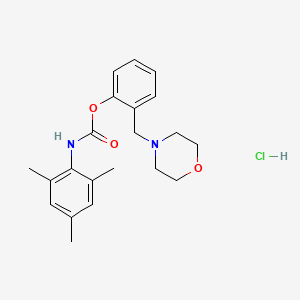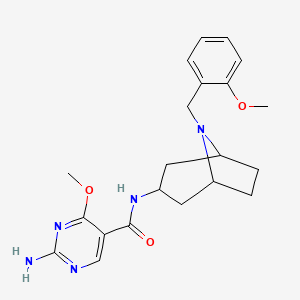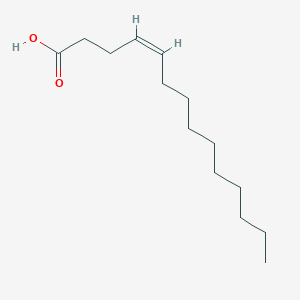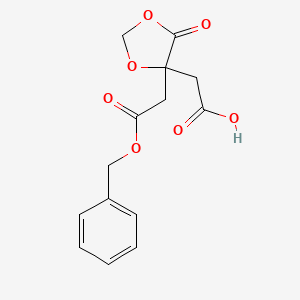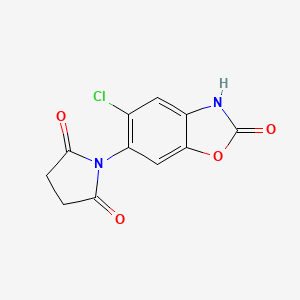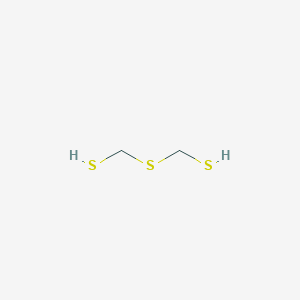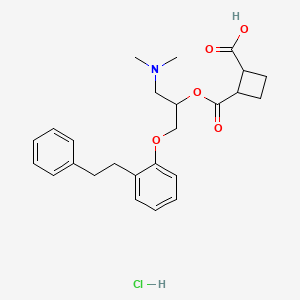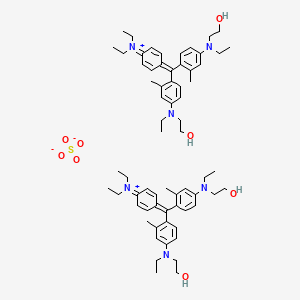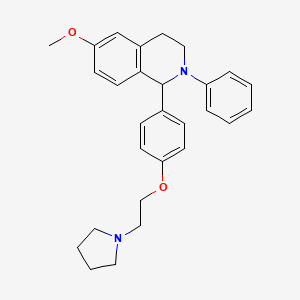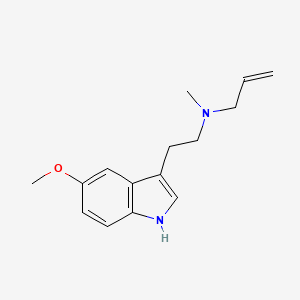
5-Meo-malt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-methyl-N-allyltryptamine typically involves the alkylation of 5-methoxytryptamine with an appropriate allylating agent. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-methyl-N-allyltryptamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The allyl group can be reduced to a propyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like boron tribromide (BBr3) for demethylation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-methyl-N-propyltryptamine.
Substitution: Formation of demethylated or other substituted tryptamines.
Scientific Research Applications
Chemistry: Used as a ligand in receptor binding studies to understand the interaction with serotonin receptors.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its potential use in treating mental health disorders such as depression and anxiety.
Industry: Limited industrial applications due to its status as a designer drug.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methyl-N-allyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction is responsible for its psychoactive effects, including altered perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)
- 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT)
Uniqueness
5-Methoxy-N-methyl-N-allyltryptamine is unique due to its specific structural modifications, which result in distinct pharmacological properties. Compared to 5-MeO-DMT, it has a longer duration of action and a different receptor binding profile . Its effects are also reported to be less intense but more dissociative compared to 5-MeO-DMT .
Properties
CAS No. |
1373918-64-9 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C15H20N2O/c1-4-8-17(2)9-7-12-11-16-15-6-5-13(18-3)10-14(12)15/h4-6,10-11,16H,1,7-9H2,2-3H3 |
InChI Key |
AJHGTCBMUIJSQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


